Structural Uniqueness vs. Closest Commercially Available Triazolo[4,3-b]pyridazine Analogs – Substitution Pattern Comparison
A systematic survey of publicly disclosed [1,2,4]triazolo[4,3-b]pyridazine derivatives reveals that no compound with the exact 3-isopropyl / 6-(4-benzylpiperidin-1-yl) substitution pattern has been characterized in peer-reviewed SAR studies or enumerated with quantitative binding or functional data in patents [1]. The closest identifiable comparators by 6-position substitution are: (a) 6-(4-benzylpiperidin-1-yl)-3-methyl analog (C18H21N5, MW 307.4) ; (b) 6-(4-benzylpiperidin-1-yl)-3-(trifluoromethyl) analog (C18H18F3N5, MW 361.4) ; (c) 6-(4-benzylpiperazin-1-yl)-3-(propan-2-yl) analog (C19H24N6, MW 336.4) ; and (d) 6-(4-phenylpiperazin-1-yl)-3-(propan-2-yl) analog (C18H22N6, MW 322.4) . The target compound's isopropyl group at the 3-position confers greater steric bulk and lipophilicity (calculated logP contribution) than the methyl and trifluoromethyl comparators, while the benzylpiperidine at the 6-position distinguishes it from the piperazine-linked analogs by eliminating the additional hydrogen-bond acceptor (the piperazine N4) and altering basicity. No quantitative potency, selectivity, or PK data are available for the target compound or any of these analogs to permit direct head-to-head comparisons.
| Evidence Dimension | Molecular substitution pattern and calculated physicochemical descriptors |
|---|---|
| Target Compound Data | 3-isopropyl + 6-(4-benzylpiperidin-1-yl); C20H25N5, MW ~335.4, H-bond acceptors 5, tPSA ~43 Ų, logP ~3.3 (calculated) |
| Comparator Or Baseline | 6-(4-benzylpiperidin-1-yl)-3-methyl: C18H21N5, MW 307.4; 6-(4-benzylpiperazin-1-yl)-3-(propan-2-yl): C19H24N6, MW 336.4; 6-(4-phenylpiperazin-1-yl)-3-(propan-2-yl): C18H22N6, MW 322.4 |
| Quantified Difference | No quantitative biological data available for any compound; differentiation is purely structural and predicted physicochemical |
| Conditions | In silico calculated properties; no experimental biological assay context available |
Why This Matters
The target compound occupies an unexplored region of chemical space within this scaffold class; procurement decisions must rest on its structural novelty and absence of direct comparator data rather than on quantitative performance superiority.
- [1] Lee S, et al. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports. 2023;13:10805. doi:10.1038/s41598-023-37527-w. View Source
